molecular formula C8H10N2O2 B14204000 (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione CAS No. 870675-29-9

(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione

Cat. No.: B14204000
CAS No.: 870675-29-9
M. Wt: 166.18 g/mol
InChI Key: LZPXGNSEPFBDGM-UHFFFAOYSA-N
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Description

(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is a synthetic organic compound characterized by its unique cyclohexene structure with methylamino and methylimino functional groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene derivatives.

    Functional Group Introduction: Methylamino and methylimino groups are introduced through nucleophilic substitution reactions.

    Reaction Conditions: These reactions are often carried out under controlled temperature and pressure conditions, using catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for studying biochemical pathways.

Medicine

Potential medical applications include its use as a precursor for pharmaceuticals. Its unique structure might offer therapeutic benefits for certain conditions, pending further research.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups.

    Amino and Imino Compounds: Molecules containing amino or imino groups with varying carbon skeletons.

Uniqueness

(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is unique due to its specific combination of functional groups and the cyclohexene ring

Properties

CAS No.

870675-29-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-(methylamino)-6-methyliminocyclohex-4-ene-1,3-dione

InChI

InChI=1S/C8H10N2O2/c1-9-5-3-6(10-2)8(12)4-7(5)11/h3,9H,4H2,1-2H3

InChI Key

LZPXGNSEPFBDGM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC)C(=O)CC1=O

Origin of Product

United States

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